N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide
Overview
Description
N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide, also known as CCAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. CCAC is a hydrazine derivative that has been synthesized through a complex chemical process involving the reaction between 4-chlorobenzoyl chloride and cyclohexyl isocyanate, followed by the reaction with hydrazine hydrate.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the inflammatory and tumor-promoting pathways. N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins and are implicated in tumor progression.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-inflammatory and antitumor activities, which make it a promising candidate for the development of new drugs and therapies. However, N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide is also a highly reactive compound that requires careful handling and precise measurement of the reactants. In addition, N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has a relatively short half-life and is rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide. One direction is to further elucidate the mechanism of action of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide and identify the specific targets that are involved in its anti-inflammatory and antitumor activities. Another direction is to optimize the synthesis method of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide to improve its yield and purity. Additionally, future studies could explore the potential applications of N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide in the treatment of other diseases such as cardiovascular diseases and diabetes.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anti-inflammatory, antitumor, and antimicrobial activities, making it a promising candidate for the development of new drugs and therapies. N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-[2-[(4-chlorophenyl)carbamoyl]hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c17-12-6-8-13(9-7-12)19-16(24)21-20-14(22)10-18-15(23)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,23)(H,20,22)(H2,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUHBEONMBMAPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazinecarboxamide (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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